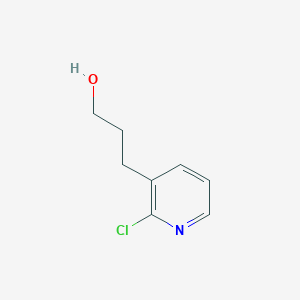
3-(2-Chloropyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Chloropyridin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C8H10ClNO. It has a molecular weight of 171.63 . The compound is part of a class of chemicals known as chloropyridines, which are aromatic rings containing a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloropyridin-3-yl)propan-1-ol” were not found, retrosynthetic analysis can be used to propose potential synthesis routes . For example, 1-(Pyridine-3-yl)propan-1-ol has been used to demonstrate various retrosynthetic approaches . The complexity of asymmetric syntheses of the preferred enantiomer is also highlighted .Molecular Structure Analysis
The InChI code for “3-(2-Chloropyridin-3-yl)propan-1-ol” is 1S/C8H10ClNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “3-(2-Chloropyridin-3-yl)propan-1-ol” has a molecular weight of 171.63 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
Research has focused on the molecular structure, spectroscopic analysis, and quantum chemical properties of compounds related to "3-(2-Chloropyridin-3-yl)propan-1-ol". For example, studies have utilized Density Functional Theory (DFT) to investigate the geometric parameters, vibrational modes, and electronic properties of similar molecules. These studies provide insights into the stability, charge distribution, and reactivity of such compounds (Sivakumar et al., 2021).
Catalytic Applications
There has been significant interest in exploring the catalytic properties of compounds related to "3-(2-Chloropyridin-3-yl)propan-1-ol". For instance, certain complexes have been identified as highly active and selective catalysts for the oligomerization of alcohols, demonstrating the potential of these compounds in catalyzing chemical reactions efficiently (Drzeżdżon et al., 2018).
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to "3-(2-Chloropyridin-3-yl)propan-1-ol" have also been a focus. Studies have shown that certain derivatives exhibit antibacterial and antifungal effects, suggesting potential applications in developing new antimicrobial agents (Sivakumar et al., 2021).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds using "3-(2-Chloropyridin-3-yl)propan-1-ol" as a starting material or intermediate. These studies have led to the development of new synthetic methodologies and the discovery of compounds with potential applications in various fields, including pharmaceuticals and materials science (Zhang, Tomizawa, & Casida, 2004).
Photocatalytic Applications
There has been interest in the role of similar compounds in photocatalytic applications. Studies have explored how these molecules can be used to facilitate the oxidation of organic compounds in aqueous solutions, demonstrating their potential in environmental remediation and green chemistry (Mylonas et al., 1999).
Propriétés
IUPAC Name |
3-(2-chloropyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOCSQBENUWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

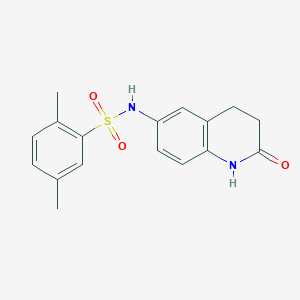
![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2963435.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2963436.png)
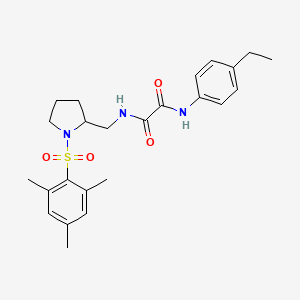
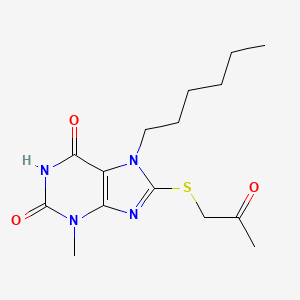
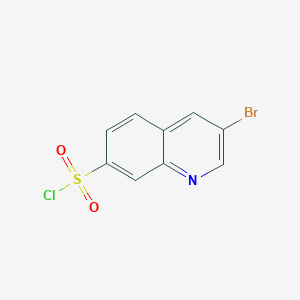
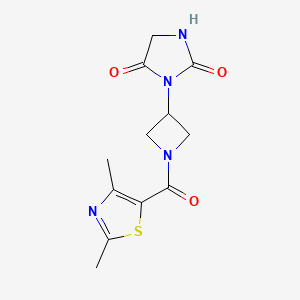
![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)
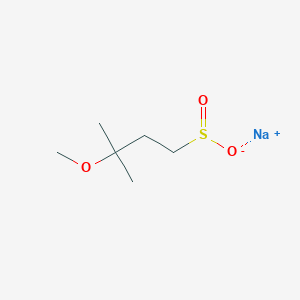
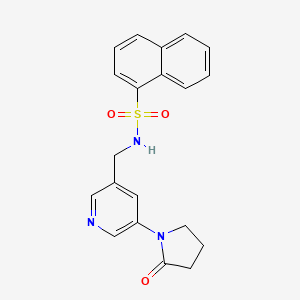
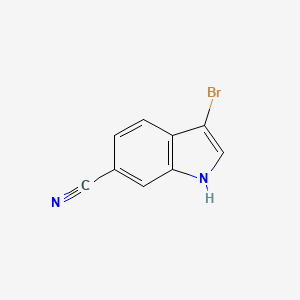
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)